Bienvenue dans la boutique en ligne BenchChem!

3,5-Dibromo-4-iodo-2-methylnitrobenzene

Thyroid receptor ligands Patent intermediate Aniline derivative synthesis

3,5-Dibromo-4-iodo-2-methylnitrobenzene (CAS 525584-79-6; systematic name 1,3-dibromo-2-iodo-4-methyl-5-nitrobenzene) is a polyhalogenated nitrobenzene derivative bearing bromo, iodo, methyl, and nitro substituents on a single aromatic ring. Its molecular formula is C₇H₄Br₂INO₂ with a molecular weight of 420.83 g·mol⁻¹, a computed LogP of 4.556, and a topological polar surface area (TPSA) of 45.82 Ų.

Molecular Formula C7H4Br2INO2
Molecular Weight 420.82 g/mol
Cat. No. B8514720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-4-iodo-2-methylnitrobenzene
Molecular FormulaC7H4Br2INO2
Molecular Weight420.82 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1[N+](=O)[O-])Br)I)Br
InChIInChI=1S/C7H4Br2INO2/c1-3-5(11(12)13)2-4(8)7(10)6(3)9/h2H,1H3
InChIKeyHRFCNPGUMVHKAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-4-iodo-2-methylnitrobenzene CAS 525584-79-6: Core Physicochemical and Structural Profile for Procurement Evaluation


3,5-Dibromo-4-iodo-2-methylnitrobenzene (CAS 525584-79-6; systematic name 1,3-dibromo-2-iodo-4-methyl-5-nitrobenzene) is a polyhalogenated nitrobenzene derivative bearing bromo, iodo, methyl, and nitro substituents on a single aromatic ring . Its molecular formula is C₇H₄Br₂INO₂ with a molecular weight of 420.83 g·mol⁻¹, a computed LogP of 4.556, and a topological polar surface area (TPSA) of 45.82 Ų . Classified as a research intermediate for organic synthesis, it is identified for industrial use only, with documented application as a building block for aniline-derived thyroid receptor ligands .

Why 3,5-Dibromo-4-iodo-2-methylnitrobenzene Cannot Be Interchanged with Close Analogs: Structural Specificity for Synthetic and Biological Outcomes


Despite sharing a common trihalogenated nitrobenzene scaffold with several commercially available analogs, 3,5-dibromo-4-iodo-2-methylnitrobenzene occupies a narrow structural niche that is non-substitutable in key applications. The methyl group at the 2-position (relative to nitro) is explicitly claimed in a composition-of-matter patent alongside only three other polyhalogenated nitrobenzene intermediates for thyroid receptor ligand synthesis, indicating that its steric and lipophilic contribution is integral to the downstream pharmacophore [1]. Substituting the methyl group with hydrogen yields 1,3-dibromo-2-iodo-5-nitrobenzene, which reduces LogP by 0.31 units ; replacing the nitro group with a methyl group (as in 3,5-dibromo-4-iodotoluene) eliminates the electron-withdrawing nitro functionality that activates the ring toward key transformations [2]. These structural differences propagate into measurable changes in partitioning, solid-state organization, and cross-coupling reactivity profiles that cannot be compensated by adjusting stoichiometry or catalyst loading alone.

3,5-Dibromo-4-iodo-2-methylnitrobenzene: Comparator-Anchored Quantitative Differentiation Evidence


Patent-Claimed Intermediate Privilege: Methyl Group Requirement for Thyroid Receptor Ligand Scaffolds

In US Patent Application 2009/0326263, the target compound 1,3-dibromo-2-iodo-4-methyl-5-nitrobenzene is listed as one of only four specifically claimed intermediates in Claim 32, alongside 1,3-dibromo-2-iodo-5-nitrobenzene (no methyl), 1,3-dichloro-2-iodo-5-nitrobenzene, and 1,3-dichloro-2-iodo-4-methyl-5-nitrobenzene [1]. The methyl substituent is not incidental: the patent explicitly defines R⁴ in the generic formula IIIA as hydrogen or methyl, with the methyl-bearing embodiments constituting a distinct sub-genus. This demonstrates that for aniline-derived thyroid receptor ligand synthesis, the 4-methyl pattern on the nitrobenzene ring is a deliberate design element, not a silent substituent [1].

Thyroid receptor ligands Patent intermediate Aniline derivative synthesis

Lipophilicity Differentiation: Quantified LogP Advantage of the Methyl Substituent

The computed octanol-water partition coefficient (LogP) for 3,5-dibromo-4-iodo-2-methylnitrobenzene is 4.556 , compared to 4.248 for the des-methyl analog 1,3-dibromo-2-iodo-5-nitrobenzene . The ΔLogP of +0.308 represents a measurable increase in lipophilicity conferred by the single methyl group. For a compound in this molecular weight range, each +0.3 unit of LogP typically translates to an approximately 2-fold increase in octanol-phase partitioning under equilibrium conditions.

Lipophilicity LogP Drug-likeness Partition coefficient

Molecular Weight–PSA Efficiency: Lipophilic Mass Addition Without Polarity Penalty

The target compound and its des-methyl analog share identical TPSA values of 45.82 Ų, while the target compound is 14.03 Da heavier owing to the methyl group . This means the methyl substituent increases molecular weight and lipophilicity (ΔLogP +0.31) without introducing additional hydrogen-bonding capacity. In contrast, 3,5-dibromo-4-iodotoluene (CAS 175278-10-1), which lacks the nitro group entirely, has a TPSA of 0 Ų and a LogP of 4.3 [1], representing a fundamentally different polarity/lipophilicity balance.

Lipophilic efficiency Polar surface area Molecular weight Physicochemical optimization

Sequential Cross-Coupling Selectivity: Differentiated C–I vs. C–Br Bond Reactivity Enabling Stepwise Functionalization

The presence of both iodine and bromine substituents on the aromatic ring enables orthogonal, stepwise cross-coupling strategies. The C(sp²)–I bond dissociation energy (BDE) is 61.9 kcal/mol, substantially lower than the C(sp²)–Br BDE of 79.6 kcal/mol . This ~17.7 kcal/mol difference allows palladium catalysts to selectively undergo oxidative addition at the C–I position under mild conditions while leaving the C–Br bonds intact for a subsequent coupling step. The electron-withdrawing nitro group at the 5-position further activates the ring toward oxidative addition by lowering the electron density of the π-system. This sequential reactivity principle is well-established for iodo-bromo arenes, but the specific substitution pattern (I at C-2, Br at C-1 and C-3, NO₂ at C-5, CH₃ at C-4) in the target compound defines the exact vectorial outcomes of successive bond formations, a property that differs from positional isomers such as 3,5-dibromo-4-iodo-2-nitrotoluene (CAS 1160573-75-0) where the nitro group is adjacent to the methyl group rather than para to iodine .

Cross-coupling Sequential functionalization Bond dissociation energy Suzuki-Miyaura Sonogashira

Nitro Group as Reactivity Director: Comparison with Nitro-Absent Analog 3,5-Dibromo-4-iodotoluene

The nitro group in the target compound (TPSA contribution = 45.82 Ų) is not merely a polar appendage but a key functional handle that enables a distinct set of downstream transformations absent in 3,5-dibromo-4-iodotoluene (TPSA = 0 Ų) [1]. The nitro group can be reduced to a primary aniline (a transformation central to the patent's thyroid receptor ligand synthesis pathway [2]), can direct electrophilic aromatic substitution to the meta position relative to itself, and exerts a strong electron-withdrawing effect (σₘ = +0.71) that increases the electrophilicity of the aryl ring toward nucleophilic aromatic substitution and accelerates oxidative addition rates in metal-catalyzed couplings. The nitro-bearing target compound thus supports a multi-step elaboration sequence (cross-coupling → reduction → amidation/sulfonylation) that the nitro-absent analog cannot replicate.

Nitro reduction Electron-withdrawing group Nucleophilic aromatic substitution Aniline synthesis

Anomalous Halogen Bonding in the Solid State: Insights from the Crystal Structure of the Des-Methyl Analog

The single-crystal X-ray structure of 1,3-dibromo-2-iodo-5-nitrobenzene (the des-methyl analog, CAS 98137-96-3) has been determined, revealing anomalous halogen bonding where the more electronegative bromine atom acts as the donor and iodine acts as the acceptor (Brδ⁺⋯Iδ⁻), contrary to the polarization expected based on electronegativity [1]. The measured Br⋯I contact distance is 3.813(2) Å with angles θ₁ = 161.2(4)° (C–Br⋯I) and θ₂ = 117.2(4)° (Br⋯I–C), classifying this as a type-II polarized halogen bond [1]. In contrast, the fully brominated analog (1,2,3-tribromo-5-nitrobenzene) displays a Brδ⁺⋯Brδ⁻ polarized contact with a distance of 3.642(3) Å. The substitution of Br by I profoundly reorganizes the halogen bonding network, a phenomenon that would be further perturbed by the additional methyl group in the target compound, though no crystal structure of the methyl-bearing compound has been reported to date.

Halogen bonding Crystal engineering Solid-state structure Non-covalent interactions

3,5-Dibromo-4-iodo-2-methylnitrobenzene: High-Fidelity Application Scenarios Grounded in Quantitative Differentiation Evidence


Thyroid Receptor Ligand Intermediate: Patent-Specified Aniline Precursor

The target compound is explicitly claimed as an intermediate for synthesizing aniline-derived thyroid receptor ligands (US 2009/0326263, Claim 32) [1]. The methyl group at the 4-position (relative to nitro) is a defined structural element of the sub-genus, and its presence is expected to influence the steric complementarity and metabolic stability of the final thyromimetic agent. Any medicinal chemistry program pursuing this patent space or developing related TRβ-selective agonists should prioritize the methyl-bearing intermediate over the des-methyl analog to maintain fidelity to the claimed scaffold.

Sequential Pd-Catalyzed Cross-Coupling: Iodo-Selective Oxidative Addition Followed by Bromo-Functionalization

The ~17.7 kcal/mol BDE difference between C–I (61.9 kcal/mol) and C–Br (79.6 kcal/mol) enables a two-step sequential coupling strategy . Under mild Pd(0) conditions (e.g., Pd(PPh₃)₄, room temperature), the iodine undergoes selective oxidative addition to form an aryl-Pd(II) intermediate that can be trapped with a first coupling partner (e.g., boronic acid in Suzuki-Miyaura or terminal alkyne in Sonogashira). Subsequent heating or ligand modification then activates the C–Br bonds for the second coupling. The electron-withdrawing nitro group enhances the electrophilicity of the ring, potentially accelerating both steps relative to non-nitro analogs. This sequential approach is valuable for constructing unsymmetrical triaryl or aryl-alkynyl-aryl architectures for materials science or drug discovery.

Nitro-to-Aniline Reduction for Downstream Medicinal Chemistry Elaboration

The nitro group at the 5-position provides a direct entry to the corresponding aniline via catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂, Fe/HCl) . The resulting aniline can then be elaborated through amide coupling, sulfonylation, reductive amination, or diazotization/Sandmeyer chemistry. This nitro → aniline → diversification sequence is central to the thyroid receptor ligand patent pathway and is entirely absent in the nitro-lacking analog 3,5-dibromo-4-iodotoluene. The combination of reducible nitro group and sequentially addressable halogen substituents (I then Br) makes the target compound a densely functionalized platform for generating diverse compound libraries.

Solid-State Crystal Engineering with Polyhalogenated Aromatics

Building on the crystallographic evidence that the Br/I substitution pattern in the des-methyl analog generates anomalous Brδ⁺⋯Iδ⁻ halogen bonds with specific geometric parameters (d = 3.813 Å, θ₁ = 161.2°) [2], the target compound—which adds a methyl group to this scaffold—represents a candidate for exploring how steric perturbations modulate halogen bonding networks. Co-crystallization with halogen bond acceptors (e.g., pyridyl derivatives, N-oxides) could yield materials with tailored thermal expansion properties, fluorescent behavior, or mechanical compliance. The methyl group may serve as a steric director that differentiates the halogen bond donor sites (Br at C-1 vs. C-3), providing an additional level of supramolecular control not available in the des-methyl system.

Quote Request

Request a Quote for 3,5-Dibromo-4-iodo-2-methylnitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.